2-Phenyl-1H-indole-3-carbaldehyde
Overview
Description
2-Phenyl-1H-indole-3-carbaldehyde is a significant compound in the field of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in various scientific fields. This compound is characterized by the presence of a phenyl group attached to the indole ring, with an aldehyde functional group at the 3-position. Its unique structure makes it a valuable precursor for the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
2-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary widely, depending on the specific biological activity of the compound. For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The lipophilicity and water solubility of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can form complexes with proteins, affecting their structure and function . These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues is also essential for understanding its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with phenylacetonitrile, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is favored due to its efficiency and high yield. Reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Various electrophiles like halogens, nitro groups, or sulfonyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Phenyl-1H-indole-3-carboxylic acid.
Reduction: 2-Phenyl-1H-indole-3-methanol.
Substitution: 2-substituted derivatives of this compound.
Scientific Research Applications
2-Phenyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
2-Phenylindole:
3-Formylindole: Similar structure but without the phenyl group, leading to different chemical and biological properties.
Uniqueness: 2-Phenyl-1H-indole-3-carbaldehyde is unique due to the combination of the phenyl group and the aldehyde functional group, which enhances its reactivity and potential for diverse applications in synthesis and biological studies .
Properties
IUPAC Name |
2-phenyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFXODAHZPTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346575 | |
Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25365-71-3 | |
Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Phenyl-1H-indole-3-carbaldehyde synthesized?
A1: The synthesis of this compound involves a two-step process []. First, 2-Phenyl indole is synthesized via Fischer Indole Synthesis using AcetoPhenyl hydrazine and Polyphosphoric acid (PPA) []. Alternatively, 2-Phenyl Indole can be synthesized directly from Acetophenone using concentrated H2SO4 []. Subsequently, this compound is synthesized from 2-Phenyl Indole through the Vilsmeier reaction, employing Phosphorous oxychloride in DMF [].
Q2: What analytical techniques were used to characterize the synthesized this compound?
A2: While the specific analytical techniques employed are not detailed in the abstract, the authors indicate that the synthesized derivatives, including this compound, underwent "instrumental analysis" []. This likely encompasses techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, melting point determination and elemental analysis might have been performed for compound characterization.
Q3: Beyond instrumental analysis, were any computational studies performed on this compound and its derivatives?
A3: Yes, the synthesized indole derivatives, including this compound, were subjected to molecular docking studies []. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This information can provide insights into potential biological targets and the binding affinities of these compounds.
Q4: Were any biological activities reported for this compound or its related derivatives?
A4: Although the provided abstract of the paper focusing on this compound [] doesn't specify the biological targets or assays used, it mentions that the synthesized derivatives were screened for "molecular docking studies," suggesting an interest in potential biological activities.
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